7,8-Dihydroxyisoquinoline-3-carboxamide

p56lck tyrosine kinase inhibition autophosphorylation assay

Procure 7,8-Dihydroxyisoquinoline-3-carboxamide (CAS 146515-43-7) to ensure authentic p56lck inhibition. The 7,8-dihydroxy substitution pattern is non-interchangeable—the 6,7-isomer is inactive against p56lck. With an IC₅₀ of 0.5 µM and ~200-fold selectivity over EGFR, this ring-constrained tool compound enables definitive target-engagement studies in T-cell signaling. Verify CAS 146515-43-7 to avoid the inactive 6,7-regioisomer. The 3-carboxamide group provides a synthetic handle for SAR expansion.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 146515-43-7
Cat. No. B115852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydroxyisoquinoline-3-carboxamide
CAS146515-43-7
Synonyms3-Isoquinolinecarboxamide, 7,8-dihydroxy- (9CI)
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=CN=C(C=C21)C(=O)N)O)O
InChIInChI=1S/C10H8N2O3/c11-10(15)7-3-5-1-2-8(13)9(14)6(5)4-12-7/h1-4,13-14H,(H2,11,15)
InChIKeyFIBTUUYKTWYAAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dihydroxyisoquinoline-3-carboxamide (CAS 146515-43-7): A Ring-Constrained p56lck Tyrosine Kinase Inhibitor for Immuno-Oncology and T-Cell Signaling Research


7,8-Dihydroxyisoquinoline-3-carboxamide (also designated 7,8-DHIC-NH₂, CHEMBL48384) is a bicyclic, ring-constrained small-molecule inhibitor of the lymphocyte-specific protein-tyrosine kinase p56lck [1]. First disclosed by Burke et al. in 1993, the compound was designed as a conformationally restricted mimetic of the open-chain cinnamamide lead 3,4-dihydroxy-α-cyanocinnamamide, locking the phenyl ring and vinyl side chain into a coplanar orientation hypothesized to be critical for binding within the kinase catalytic cleft [2]. With a molecular formula of C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol, the compound belongs to the hydroxylated isoquinoline-3-carboxamide class and serves as a structurally defined tool compound for dissecting p56lck-dependent signaling pathways [3].

Why Generic Isoquinoline-3-Carboxamides Cannot Substitute for 7,8-Dihydroxyisoquinoline-3-carboxamide in p56lck-Targeted Studies


Within the dihydroxyisoquinoline-3-carboxamide chemotype, both the regioisomeric positioning of the hydroxyl groups and the choice of the 3-position functional group are non-interchangeable determinants of kinase target engagement. Burke and co-workers demonstrated that the 6,7-dihydroxy and 7,8-dihydroxy substitution patterns produce divergent inhibitory profiles against p56lck versus epidermal growth factor receptor (EGFR) tyrosine kinases, with the 7,8-dihydroxy arrangement being essential for p56lck activity [1]. Furthermore, converting the 3-carboxamide to the 3-carboxylate methyl ester alters potency by approximately 2.5-fold within the same assay system [2]. Procurement of a generic dihydroxyisoquinoline lacking the correct 7,8-substitution pattern, or one bearing a different 3-position functional group, will not recapitulate the p56lck inhibition profile documented for this specific compound, potentially invalidating target-engagement conclusions in T-cell signaling or immuno-oncology experiments.

Quantitative Differentiation of 7,8-Dihydroxyisoquinoline-3-carboxamide: Comparator-Anchored Evidence for p56lck Selectivity, Regioisomer Specificity, and Scaffold Superiority


p56lck Inhibitory Potency of 7,8-Dihydroxyisoquinoline-3-carboxamide vs. Its Methyl Ester Analog in a Head-to-Head Autophosphorylation Assay

7,8-Dihydroxyisoquinoline-3-carboxamide (compound 13) inhibits p56lck autophosphorylation with an IC₅₀ of 0.5 µM, placing it among the two most potent analogues within a panel of naphthalene-, quinoline-, isoquinoline-, and 2-iminochromene-based bicyclic inhibitors. Its direct structural comparator, methyl 7,8-dihydroxyisoquinoline-3-carboxylate (compound 12), achieves an IC₅₀ of 0.2 µM in the same assay [1]. The carboxamide thus exhibits a 2.5-fold lower potency than the methyl ester, a trade-off that may be offset by other properties such as hydrogen-bonding capacity and metabolic stability relevant to downstream optimization. Both compounds were evaluated for their ability to inhibit autophosphorylation of immunopurified p56lck, providing internally consistent, directly comparable data [1].

p56lck tyrosine kinase inhibition autophosphorylation assay isoquinoline SAR

Kinase Selectivity Window: p56lck vs. EGFR Inhibition by 7,8-Dihydroxyisoquinoline-3-carboxamide

7,8-Dihydroxyisoquinoline-3-carboxamide demonstrates a substantial selectivity window between p56lck and the epidermal growth factor receptor (EGFR) tyrosine kinase. Data curated in BindingDB and ChEMBL from the Arylamides of Hydroxylated Isoquinolines study show a p56lck IC₅₀ of 500 nM versus an EGFR IC₅₀ of 100,000 nM (100 µM), yielding an approximately 200-fold selectivity for p56lck over EGFR [1][2]. This selectivity profile is consistent with the mechanistic finding that the 7,8-dihydroxy substitution pattern is essential for p56lck activity, while arylamide modification is required for EGFR potency—structural features that are orthogonal and not simultaneously optimized in this parent compound [3].

kinase selectivity p56lck EGFR off-target profiling

Regioisomer-Dependent p56lck Activity: 7,8-Dihydroxy vs. 6,7-Dihydroxy Substitution Pattern

The position of the dihydroxy substitution on the isoquinoline ring is a binary determinant of p56lck inhibitory activity. Burke and colleagues synthesized both 6,7-dihydroxyisoquinoline-3-carboxamide (isomer 2) and 7,8-dihydroxyisoquinoline-3-carboxamide (isomer 3) and observed divergent structural requirements for inhibiting p56lck versus EGFR. The 7,8-dihydroxy substitution pattern was identified as essential for p56lck activity, whereas the 6,7-dihydroxy isomer lacked comparable p56lck potency [1]. This regioisomer-dependent activity profile is not predictable from physicochemical properties alone—both isomers share identical molecular formula (C₁₀H₈N₂O₃) and molecular weight (204.18 g/mol)—and can only be resolved through empirical target-engagement data. The closely related CAS 146515-42-6 (6,7-isomer) is commercially available and may be inadvertently selected if regioisomer identity is not explicitly verified at procurement.

regioisomer specificity SAR p56lck dihydroxyisoquinoline

Isoquinoline Scaffold Superiority Over Naphthalene, Quinoline, and 2-Iminochromene Bicyclic Systems for p56lck Inhibition

Among a systematic panel of four bicyclic ring systems evaluated as conformationally constrained mimetics of the lead compound 3,4-dihydroxy-α-cyanocinnamamide, the isoquinoline scaffold consistently outperformed naphthalene, quinoline, and 2-iminochromene cores for p56lck inhibition [1]. The two most potent compounds across the entire study were both isoquinoline-based (methyl 7,8-dihydroxyisoquinoline-3-carboxylate, IC₅₀ = 0.2 µM; and 7,8-dihydroxyisoquinoline-3-carboxamide, IC₅₀ = 0.5 µM), confirming that the isoquinoline heterocycle provides an optimal geometry for presentation of the dihydroxy pharmacophore within the p56lck ATP-binding cleft [1]. The naphthalene, quinoline, and 2-iminochromene analogues, while sharing the design principle of coplanar ring constraint, did not achieve comparable potency. This scaffold-level differentiation is rooted in the unique electronic character and hydrogen-bonding capacity of the isoquinoline nitrogen atom.

scaffold optimization bicyclic inhibitors p56lck conformational constraint

High-Impact Research and Procurement Application Scenarios for 7,8-Dihydroxyisoquinoline-3-carboxamide (CAS 146515-43-7)


p56lck-Dependent T-Cell Receptor Signaling Studies Requiring a Selective Chemical Probe

Researchers investigating proximal T-cell receptor (TCR) signaling events can deploy 7,8-dihydroxyisoquinoline-3-carboxamide as a selective p56lck inhibitor with an approximately 200-fold selectivity window over EGFR [1]. The compound's IC₅₀ of 0.5 µM in the autophosphorylation assay [2] provides sufficient potency for cellular target engagement studies at low micromolar concentrations, while its non-ATP-competitive binding mode (inferred from the closely related methyl ester analog [2]) suggests utility in experiments where high intracellular ATP concentrations would diminish the efficacy of ATP-competitive inhibitors. The 7,8-dihydroxy regioisomer identity must be confirmed by CAS number (146515-43-7) to avoid inadvertent use of the inactive 6,7-isomer [3].

Kinase Selectivity Panel Reference Compound for p56lck/EGFR Discrimination

For contract research organizations and pharmaceutical screening laboratories assembling kinase selectivity panels, 7,8-dihydroxyisoquinoline-3-carboxamide serves as a well-characterized reference compound that discriminates between the Src-family kinase p56lck (IC₅₀ = 500 nM) and the receptor tyrosine kinase EGFR (IC₅₀ = 100,000 nM) [1]. This selectivity profile is mechanistically rooted in the divergent structural requirements documented by Burke et al., where the 7,8-dihydroxy pattern governs p56lck activity and arylamide substitution governs EGFR potency [3]. Inclusion of this compound in selectivity panels enables assay validation and provides a benchmark for evaluating the selectivity of novel p56lck inhibitor candidates.

Medicinal Chemistry Hit-to-Lead Optimization Starting from a Conformationally Constrained p56lck Pharmacophore

Drug discovery teams pursuing p56lck as a therapeutic target for autoimmune diseases or T-cell malignancies can use 7,8-dihydroxyisoquinoline-3-carboxamide as a validated starting point for structure-activity relationship (SAR) expansion. The compound's isoquinoline scaffold was demonstrated to be superior to naphthalene, quinoline, and 2-iminochromene alternatives for p56lck potency [2], providing evidence-based prioritization of the isoquinoline chemotype. The 3-carboxamide group offers a synthetic handle for derivatization, and the 2.5-fold potency gap relative to the methyl ester (IC₅₀ = 0.2 µM vs. 0.5 µM) [2] defines a clear optimization vector for medicinal chemistry campaigns.

Structural Biology and Biophysical Studies of p56lck-Ligand Interactions

Structural biology groups investigating the binding mode of conformationally constrained inhibitors to the p56lck catalytic domain can employ 7,8-dihydroxyisoquinoline-3-carboxamide as a co-crystallization ligand or biophysical probe. The compound's coplanar, ring-constrained architecture locks the pharmacophore into a defined conformation [2], reducing the entropic penalty upon binding and facilitating the determination of high-resolution co-crystal structures. The non-ATP-competitive inhibition mechanism, inferred from studies with the methyl ester analog [2], suggests a binding site distinct from the ATP pocket, providing structural novelty that complements ATP-competitive type I inhibitor structural biology efforts.

Quote Request

Request a Quote for 7,8-Dihydroxyisoquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.